molecular formula C15H12FN3O4 B5829440 N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide

N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide

Cat. No. B5829440
M. Wt: 317.27 g/mol
InChI Key: SHSNAHBZFLWRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FNB-4NO2 and has been synthesized using various methods.

Scientific Research Applications

FNB-4NO2 has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been used in the development of new cancer treatments. FNB-4NO2 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of FNB-4NO2 is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FNB-4NO2 has also been shown to reduce the accumulation of amyloid beta peptides in the brain, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
FNB-4NO2 has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. FNB-4NO2 has also been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells. In addition, FNB-4NO2 has been shown to reduce inflammation, which is believed to play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of FNB-4NO2 is that it has been shown to have low toxicity in animal studies. This makes it a promising candidate for further development as a potential cancer treatment or neuroprotective agent. However, one of the limitations of FNB-4NO2 is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on FNB-4NO2. One area of research is the development of new cancer treatments based on the anticancer properties of this compound. Another area of research is the development of new neuroprotective agents for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of FNB-4NO2 and to identify any potential side effects or limitations of this compound.

Synthesis Methods

FNB-4NO2 can be synthesized using various methods, including the reaction of 4-nitroaniline with 2-fluorobenzoyl chloride in the presence of a base. Another method involves the reaction of 2-fluorobenzoic acid with 4-nitrophenylhydrazine in the presence of a dehydrating agent. The synthesis of FNB-4NO2 has also been achieved using microwave-assisted methods.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4/c16-13-4-2-1-3-12(13)15(20)23-18-14(17)9-10-5-7-11(8-6-10)19(21)22/h1-8H,9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSNAHBZFLWRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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